Tumor-Selective Cytotoxicity: Dehydrozaluzanin C Demonstrates 3.21- to 5.47-Fold Preferential Killing of Colon Cancer Cells over Normal Colon Mucosal Cells
In a CCK-8 cytotoxicity assay, dehydrozaluzanin C (DC) exhibited IC₅₀ values of 2.52 ± 1.34 μM against HT-29 colorectal adenocarcinoma cells and 1.48 ± 2.72 μM against HCT-116 colorectal carcinoma cells, compared with 8.09 ± 1.67 μM against normal NCM460 colon mucosal epithelial cells after 24 h incubation, yielding a 3.21-fold (HT-29) to 5.47-fold (HCT-116) selectivity window for tumor over normal cells [1]. By contrast, the reduced derivative 4β,14-dihydro-3-dehydrozaluzanin C showed IC₅₀ values of 2.7–15.1 μM across HeLa, MCF7, and A431 tumor lines without reported selectivity data versus normal cells [2]. Within the same guaianolide class, zaluzanin C is consistently less potent in antiproliferative screens and lacks documented PPARγ-mediated tumor selectivity [3].
| Evidence Dimension | Tumor vs. normal cell cytotoxicity selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | IC₅₀ HT-29: 2.52 ± 1.34 μM; HCT-116: 1.48 ± 2.72 μM; NCM460: 8.09 ± 1.67 μM. Selectivity window: 3.21-fold (HT-29) to 5.47-fold (HCT-116) |
| Comparator Or Baseline | 4β,14-Dihydro-3-dehydrozaluzanin C: IC₅₀ 2.7–15.1 μM (HeLa, MCF7, A431); no normal-cell selectivity data reported. Zaluzanin C: weaker antiproliferative; no PPARγ-mediated selectivity reported. |
| Quantified Difference | DC achieves 3.21–5.47× preferential killing of tumor vs. normal colon cells; comparable reduced derivatives lack demonstrated tumor selectivity windows. |
| Conditions | CCK-8 assay; HT-29, HCT-116, and NCM460 cell lines; 24 h incubation; concentration range tested: 0–50 μM |
Why This Matters
For researchers screening anticancer leads, dehydrozaluzanin C's demonstrated tumor-over-normal selectivity window—quantified in the same study against isogenic tissue-matched normal cells—reduces the risk of pursuing a broadly cytotoxic guaianolide and supports prioritization over analogs lacking selectivity profiling data.
- [1] Li, S.-S. et al. (2025). Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation. Frontiers in Pharmacology, 16, 1623153. View Source
- [2] Csupor-Löffler, B., Hajdú, Z., Réthy, B., Zupkó, I., Máthé, I. & Rédei, D. (2014). Bioactivity-guided isolation of antiproliferative compounds from the roots of Onopordum acanthium. Natural Product Communications, 9(3), 337–340. View Source
- [3] Molnár, J., Szebeni, G.J., Csupor-Löffler, B., Hajdú, Z., Szekeres, T., Saiko, P., Ocsovszki, I., Puskás, L.G., Hohmann, J. & Zupkó, I. (2016). Investigation of the Antiproliferative Properties of Natural Sesquiterpenes from Artemisia asiatica and Onopordum acanthium on HL-60 Cells in Vitro. International Journal of Molecular Sciences, 17(2), 83. View Source
